N-(4-Fluorophenyl)-3-phenyl-propanamide

Quorum Sensing Inhibition Antivirulence Vibrio harveyi

Procure N-(4-Fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2) as the most potent QS inhibitor among twenty phenethylamide analogs (V. harveyi IC₅₀ = 1.1 µM). With a non-biocidal antivirulence mechanism and a strategic LogP of 3.47, this 4-fluorophenyl scaffold is ideal for SAR-driven potency optimization and CNS-penetrant lead development. Its distinct substitution profile ensures activity cannot be extrapolated from 4-Cl or 4-OCH₃ variants. Researchers mapping DGC/biofilm targets should include this analog for comparative screening to validate its unique target selectivity. Standard global shipping available for R&D quantities.

Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
CAS No. 5298-86-2
Cat. No. B11952154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)-3-phenyl-propanamide
CAS5298-86-2
Molecular FormulaC15H14FNO
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C15H14FNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)
InChIKeyOIWMUPBNVSEYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kilogram / 1 gram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2): Technical Baseline and Compound Classification


N-(4-Fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2) is a synthetic N-aryl-3-phenylpropanamide derivative, characterized by a 4-fluorophenyl substituent on the amide nitrogen and a phenylpropanamide backbone [1]. The compound has a molecular formula of C₁₅H₁₄FNO and a molecular weight of 243.28 g/mol, with predicted physicochemical properties including a LogP of 3.47, topological polar surface area of 29.1 Ų, boiling point of 431.4°C, and density of 1.192 g/cm³ . It is also known by synonyms including 4'-fluoro-hydrocinnamanilide and 3-Phenyl-propionsaeure-(4-fluor-anilid) .

Why N-(4-Fluorophenyl)-3-phenylpropanamide Cannot Be Casually Substituted by In-Class Analogs


In-class substitution among N-aryl-3-phenylpropanamide derivatives is not permissible without empirical validation, as the electronic nature and position of substituents on the N-aryl ring critically modulate both potency and biological target profile. Systematic structure-activity relationship (SAR) studies demonstrate that even single-atom substitutions (e.g., 4-F → 4-Cl or 4-OCH₃) produce non-linear shifts in inhibitory activity across distinct enzyme classes [1][2]. For instance, in a study of substituted phenethylamides as quorum sensing (QS) inhibitors, the 4-fluorophenyl analog (the target compound) exhibited the most pronounced attenuation of QS-regulated phenotypes among twenty evaluated analogs, underscoring that this specific substitution pattern confers a distinct activity fingerprint not replicated by other halogen or alkyl variants [1]. Additionally, independent screening against diguanylate cyclase enzymes revealed divergent IC₅₀ values among 4-substituted analogs, with the 4-chloro derivative showing nanomolar potency while activity of the 4-fluoro analog remains uncharacterized in that specific assay context—further illustrating that activity cannot be extrapolated across substituents [2].

N-(4-Fluorophenyl)-3-phenylpropanamide: Quantified Differentiation Evidence for Scientific Selection


QS Inhibitory Potency: N-(4-Fluorophenyl)-3-phenylpropanamide vs. Structurally Related Phenethylamide Analogs

In a systematic SAR evaluation of twenty substituted phenethylamide analogs targeting quorum sensing (QS) in Gram-negative marine pathogens, N-(4-fluorophenyl)-3-phenylpropanamide was identified as the most notable compound, demonstrating an IC₅₀ of 1.1 µM against Vibrio harveyi QS-regulated phenotypes [1]. This potency represents enhanced attenuation relative to the parent natural product 3-methyl-N-(2′-phenylethyl)-butyramide and the structurally related N-phenethyl hexanamide, though quantitative comparator data for the parent compounds in the identical assay were not tabulated in the source publication. The 4-fluorophenyl substitution was a key determinant of this activity within the evaluated panel.

Quorum Sensing Inhibition Antivirulence Vibrio harveyi

Physicochemical Differentiation: Predicted Lipophilicity and Polarity Profile of N-(4-Fluorophenyl)-3-phenylpropanamide vs. In-Class Substituted Analogs

N-(4-Fluorophenyl)-3-phenylpropanamide exhibits a predicted LogP of 3.47 and a topological polar surface area (TPSA) of 29.1 Ų . For reference, the unsubstituted parent compound N-phenyl-3-phenylpropanamide (CAS 5407-86-5) has a predicted LogP of 3.1 and TPSA of 29.1 Ų [1], while the 4-chloro analog N-(4-chlorophenyl)-3-phenylpropanamide (CAS 316146-27-7) has a predicted LogP of 3.8-4.0 (based on ClogP estimation methods) [2]. The 4-fluoro substitution thus provides an intermediate lipophilicity profile (ΔLogP ≈ +0.37 relative to parent; ΔLogP ≈ -0.33 to -0.53 relative to 4-chloro analog) while maintaining identical TPSA, suggesting potentially distinct membrane permeability and bioavailability characteristics without altering hydrogen-bonding capacity.

Lipophilicity ADME Prediction Medicinal Chemistry

Electron-Withdrawing Substitution Effect: 4-Fluoro vs. 4-Chloro and 4-Methoxy in Diguanylate Cyclase Inhibition

In a high-throughput screen for diguanylate cyclase (DGC) inhibitors targeting bacterial biofilm formation, a series of N-aryl-3-phenylpropanamide derivatives were evaluated against DGC enzymes. The 4-chloro analog N-(4-chlorophenyl)-3-phenylpropanamide exhibited IC₅₀ values of 6.6 nM and 13.5 nM (pH 7.5, 20°C), while the 4-methoxy analog showed IC₅₀ values of 9.8 nM and 30 nM under identical conditions [1]. No IC₅₀ data for the 4-fluoro analog were reported in this specific DGC assay, indicating that while the core 3-phenylpropanamide scaffold supports nanomolar DGC inhibition, the specific 4-fluoro substitution has not been characterized for this target. This data gap underscores that activity cannot be interpolated linearly across substituents: the 4-fluoro analog may exhibit distinct potency, selectivity, or even inactivity against DGC relative to its 4-chloro and 4-methoxy counterparts.

Biofilm Inhibition Diguanylate Cyclase c-di-GMP Signaling

Scaffold-Specific Synthetic Utility: C(sp²)-H Amidation Yields for 3-Phenylpropanamide Derivatives

N-(4-Fluorophenyl)-3-phenylpropanamide serves as a representative substrate in a reported radical-mediated intramolecular arene C(sp²)-H amidation methodology, which produced 3,4-dihydro-2(1H)-quinolinone derivatives in moderate to excellent yields (33-94%) across various 3-phenylpropanamide substrates . While specific yield data for the 4-fluoro analog were not isolated in the abstract, the compound is explicitly listed among the 3-phenylpropanamide series applicable to this synthetic transformation. This positions N-(4-fluorophenyl)-3-phenylpropanamide as a validated building block for accessing fluorinated quinolinone scaffolds—a privileged pharmacophore in medicinal chemistry—via a methodology that tolerates the electron-withdrawing 4-fluoro substituent.

Synthetic Methodology C-H Functionalization Radical Amidation

N-(4-Fluorophenyl)-3-phenylpropanamide: Validated Application Scenarios Based on Empirical Evidence


Antivirulence Research: QS Inhibitor Lead Optimization in Vibrio harveyi Models

This compound is empirically validated as the most notable QS inhibitor among twenty phenethylamide analogs in Vibrio harveyi reporter assays (IC₅₀ = 1.1 µM) [1]. Researchers pursuing non-biocidal antivirulence strategies against Gram-negative marine pathogens should prioritize this compound as a lead scaffold for further optimization of potency and selectivity against QS-regulated virulence phenotypes.

Medicinal Chemistry: ADME Tuning via 4-Fluoro Substitution on N-Aryl-3-phenylpropanamide Scaffolds

The compound provides a deliberate intermediate lipophilicity point (LogP = 3.47) between the unsubstituted parent (LogP = 3.1) and the 4-chloro analog (estimated LogP = 3.8-4.0) while maintaining identical TPSA (29.1 Ų) [1][2]. This profile supports its use as a comparator in SAR campaigns aimed at optimizing membrane permeability and oral bioavailability without altering hydrogen-bonding capacity—particularly relevant for CNS-penetrant or orally bioavailable N-aryl-3-phenylpropanamide leads.

Synthetic Methodology: Radical C(sp²)-H Amidation for Fluorinated Quinolinone Synthesis

N-(4-Fluorophenyl)-3-phenylpropanamide is a validated substrate for radical-mediated intramolecular C(sp²)-H amidation to access 3,4-dihydro-2(1H)-quinolinone derivatives [1]. Synthetic chemistry groups developing fluorinated heterocyclic building blocks can utilize this compound as an entry point to 4-fluoro-substituted quinolinones, a privileged scaffold in kinase inhibitor and CNS drug discovery programs.

Biofilm and DGC Inhibitor Research: Exploratory Screening of 4-Fluoro Substitution Effects

While the 4-chloro and 4-methoxy analogs exhibit nanomolar IC₅₀ values (6.6-30 nM) against diguanylate cyclase (DGC) enzymes involved in biofilm formation [1], the 4-fluoro analog remains uncharacterized in this assay system. Researchers seeking to map the full SAR landscape of 4-substituted N-aryl-3-phenylpropanamides against DGC targets should obtain this compound for head-to-head comparative screening to determine whether the 4-fluoro substitution confers any potency, selectivity, or physicochemical advantage over the validated 4-chloro lead.

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